5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5NO4. It is characterized by a pyridine ring substituted with hydroxyl and carboxyl groups, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4,5-dihydroxypicolinic acid is zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4,5-dihydroxypicolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs leads to a disruption in the processes of viral replication and packaging .
Biochemical Pathways
The compound affects the pathway involving the interaction between ZFPs and zinc. By disrupting zinc binding, it inhibits the function of ZFPs, which are involved in viral replication and packaging . The downstream effects of this disruption are a decrease in viral replication and packaging, leading to an overall antiviral effect .
Pharmacokinetics
It is known that the compound has a molecular weight of 15511
Result of Action
The result of the compound’s action is its antiviral effect. It has been shown to be an anti-viral in vitro and in vivo . By inhibiting the function of ZFPs, it disrupts viral replication and packaging, leading to a decrease in viral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by oxidation . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure but differ in the position of the hydroxyl group and the presence of a quinolone ring.
4-Hydroxy-2-quinoline: This compound has a similar core structure but lacks the carboxyl group.
Uniqueness
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2,9H,(H,7,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHFMYEZAGTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962881 |
Source
|
Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43077-77-6 |
Source
|
Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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